
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-methoxy-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It has an indole group, which is a common structure in many natural products and pharmaceuticals. It also contains a carboxamide group, which is often found in peptide bonds in proteins. The presence of the dioxopyrrolidin group suggests that this compound might be a part of a larger polymer structure .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the methoxy group, and the coupling of the dioxopyrrolidin and carboxamide groups. Without specific information, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole ring system is aromatic, which would contribute to the compound’s stability. The carboxamide group could participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar indole ring. Its melting and boiling points would depend on the strength of the intermolecular forces present .Applications De Recherche Scientifique
Functional Chemical Groups for CNS Activity
Research has identified heterocycles, such as indoles, as significant due to their heteroatoms (e.g., nitrogen, sulfur, oxygen) that may have CNS effects ranging from depression to euphoria and convulsion. Compounds like indoles have been studied for their potential to serve as lead molecules for synthesizing new drugs with CNS activity. This includes a wide array of chemical groups like indole, pyridine, and others which have been explored for their psychoactive properties and potential therapeutic applications (Saganuwan, 2017).
Antitubercular Activity
There has been significant interest in modifying the structure of known drugs to enhance their activity against diseases like tuberculosis. Research into derivatives of isonicotinoylhydrazinecarboxamide, for example, has shown promising anti-tubercular activity, leading to the development of new compounds with potential as anti-TB drugs (Asif, 2014).
Biodegradation and Environmental Applications
Studies on the biodegradation of compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater have highlighted the role of microorganisms in breaking down pollutants. This research is crucial for developing strategies to mitigate environmental pollution and understand the fate of chemical pollutants in the environment (Thornton et al., 2020).
α-Carboline Alkaloids: Natural Products and Synthesis
The study of α-carboline alkaloids has uncovered their diverse bioactivities, including antitumor, antimicrobial, and antioxidant activities. This research is pivotal for the development of new medications and understanding the structure-activity relationships of these compounds (Li et al., 2022).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide molecules, including those derived from pyridine and indazole, have shown significant potential in organic synthesis, catalysis, and medicinal applications. Their versatility and utility in the development of metal complexes, asymmetric catalysis, and as compounds with various biological activities highlight the broad applicability of these molecules in chemistry and pharmacology (Li et al., 2019).
Mécanisme D'action
Target of Action
The primary target of this compound is the voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels . These channels play a crucial role in the propagation of action potentials in neurons and muscle cells, making them key targets for drugs with neurological and cardiovascular effects.
Mode of Action
The compound interacts with its targets at high concentrations of 100 µM or 500 µM
Biochemical Pathways
The modulation of sodium and calcium channels can affect a variety of biochemical pathways. For instance, it can influence the excitability of neurons , potentially leading to anticonvulsant effects . The compound’s effect on calcium channels might also impact intracellular calcium signaling , which is involved in numerous cellular processes.
Result of Action
The compound has demonstrated potent anticonvulsant properties in animal seizure models . It also showed effectiveness in various pain models, suggesting potential analgesic effects . These results indicate that the compound’s action on sodium and calcium channels can lead to significant molecular and cellular effects.
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-25-13-3-2-12-10-15(20-14(12)11-13)18(24)19-6-8-26-9-7-21-16(22)4-5-17(21)23/h2-3,10-11,20H,4-9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBPCHPQOGLMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCOCCN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
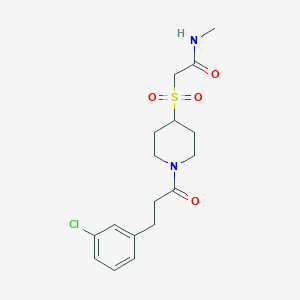
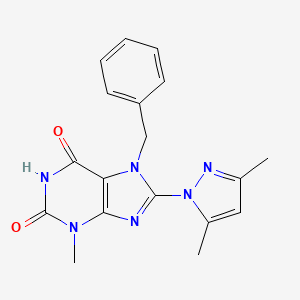
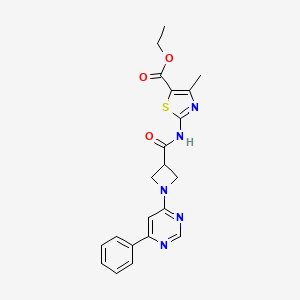

![5-[(2-bromoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2805437.png)

![N-(2-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2805441.png)
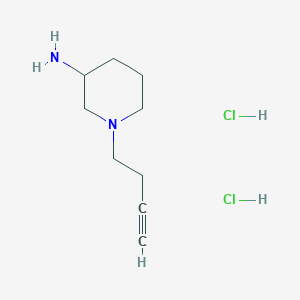
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2805444.png)
![2-(3,4-dimethoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2805448.png)
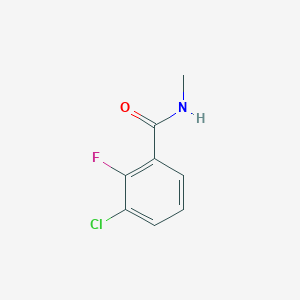
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-methoxypyrimidine](/img/structure/B2805450.png)

![9,9'-Spirobi[fluoren]-2-amine](/img/structure/B2805452.png)
